Ceftizoxime sodium

Descripción general

Descripción

La ceftizoxima sódica es un antibiótico cefalosporínico de tercera generación utilizado para tratar diversas infecciones bacterianas. Es un compuesto semisintético altamente resistente a un amplio espectro de beta-lactamasas y es eficaz contra una amplia gama de organismos grampositivos y gramnegativos, tanto aerobios como anaerobios . La ceftizoxima sódica se administra por vía intravenosa o intramuscular y es conocida por su actividad antibacteriana de amplio espectro y su excelente estabilidad frente a las beta-lactamasas .

Métodos De Preparación

La preparación de la ceftizoxima sódica implica varios pasos:

Reducción de Temperatura: La temperatura del agua purificada se reduce a 0-5°C.

Adición de Ácido Ceftizoxima: Se añade ácido ceftizoxima al agua purificada junto con una solución tampón.

Formación de Sal: Se añade un agente formador de sales a la solución, manteniendo la temperatura a 0-5°C hasta que la solución esté clara.

Adición de Cloruro de Sodio: Se añade cloruro de sodio a la solución y se agita hasta que esté clara.

Descoloración: Se añade carbón activado al filtrado para descolorarlo, seguido de una filtración.

Cristalización: La solución se enfría a 13-15°C, se añade etanol y se introducen cristales semilla de ceftizoxima sódica. Los cristales crecen, se añade etanol adicional y la solución se enfría aún más para continuar con el crecimiento de los cristales.

Análisis De Reacciones Químicas

La ceftizoxima sódica experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: La ceftizoxima sódica puede sufrir reacciones de oxidación, aunque las condiciones y reactivos específicos no se suelen detallar.

Reducción: Las reacciones de reducción son menos comunes para la ceftizoxima sódica debido a su estructura estable.

Sustitución: La ceftizoxima sódica puede sufrir reacciones de sustitución, especialmente las que afectan a su anillo beta-lactámico.

Aplicaciones Científicas De Investigación

Clinical Applications

Ceftizoxime sodium has been widely used in clinical settings due to its effectiveness against a range of bacterial pathogens. Its applications include:

- Respiratory Tract Infections : Effective against pathogens such as Klebsiella spp., Escherichia coli, and Haemophilus influenzae.

- Urinary Tract Infections : Treats infections caused by Staphylococcus aureus and Pseudomonas spp..

- Gonococcal Infections : Used for treating uncomplicated cervical and urethral gonorrhea caused by Neisseria gonorrhoeae.

- Meningitis : Demonstrated efficacy in treating meningitis caused by susceptible strains, particularly in pediatric populations.

- Bacteremia and Sepsis : Effective in managing bloodstream infections due to its broad-spectrum activity.

Efficacy Data

A multicenter clinical evaluation involving 1,828 patients highlighted the efficacy of this compound across various infection types:

| Infection Type | Efficacy Rate (%) |

|---|---|

| Genitourinary Tract Infections | 97 |

| Respiratory Tract Infections | 92 |

| Skin and Soft Tissue Infections | 97 |

| Peritonitis | 96 |

| Bacteremia | 89 |

| Meningitis | 100 |

| Neonatal Infections | 88.2 |

| Immunocompromised Patients | 67 |

This data underscores the drug's reliability in treating severe infections caused by susceptible bacteria .

Microbiological Applications

This compound is frequently employed in microbiological studies to assess antimicrobial susceptibility. It is commonly used in:

- Antimicrobial Susceptibility Testing (AST) : Utilized in panels, discs, and Minimum Inhibitory Concentration (MIC) tests to determine the susceptibility of various bacterial isolates .

Microbial Resistance Profile

This compound exhibits high resistance to many beta-lactamases, including those produced by both aerobic and anaerobic gram-positive and gram-negative organisms. This characteristic makes it a valuable option for treating infections caused by resistant strains .

Research Studies

Numerous studies have investigated the pharmacodynamics and pharmacokinetics of this compound, focusing on its bactericidal activity and serum influence.

Case Study: Influence of Human Serum

A study demonstrated that normal human serum enhances the bactericidal activity of this compound against Escherichia coli. The presence of serum components was shown to improve the drug's efficacy, highlighting its potential for effective treatment in clinical scenarios .

Safety and Tolerability

This compound is generally well-tolerated, with most adverse effects being minor. Commonly reported side effects include:

- Injection site pain

- Rash

- Fever

- Transient elevation of liver enzymes

Serious adverse reactions are rare, making it a safe option for a wide range of patients, including those with hematologic disorders .

Mecanismo De Acción

La ceftizoxima sódica ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a proteínas de unión a penicilina (PBP) específicas ubicadas en el interior de la pared celular bacteriana, inhibiendo la tercera y última etapa de la síntesis de la pared celular bacteriana. Esto provoca el debilitamiento de la pared celular y, en última instancia, la muerte de la célula bacteriana .

Comparación Con Compuestos Similares

La ceftizoxima sódica es similar a otras cefalosporinas de tercera generación, como la cefotaxima y la ceftriaxona. Tiene propiedades únicas que la diferencian:

Cefotaxima: Al igual que la ceftizoxima sódica, la cefotaxima es una cefalosporina de tercera generación con un amplio espectro de actividad.

Ceftriaxona: La ceftriaxona es otra cefalosporina de tercera generación con una larga vida media y actividad de amplio espectro.

La resistencia de la ceftizoxima sódica a la hidrólisis por beta-lactamasas y su estabilidad la convierten en un antibiótico valioso en el tratamiento de diversas infecciones.

Propiedades

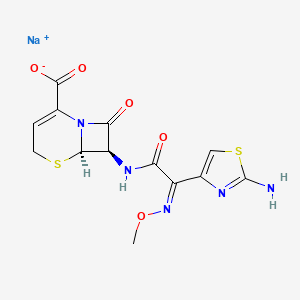

Número CAS |

68401-82-1 |

|---|---|

Fórmula molecular |

C13H12N5NaO5S2 |

Peso molecular |

405.4 g/mol |

Nombre IUPAC |

sodium;(6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7-;/t8-,11+;/m1./s1 |

Clave InChI |

ADLFUPFRVXCDMO-VYHCPXKMSA-M |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |

SMILES isomérico |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |

SMILES canónico |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |

Apariencia |

Solid powder |

Key on ui other cas no. |

68401-82-1 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

68401-81-0 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.